3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
CAS No.: 1780355-27-2
Cat. No.: VC15801021
Molecular Formula: C7H7BrN2O2
Molecular Weight: 231.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780355-27-2 |
|---|---|
| Molecular Formula | C7H7BrN2O2 |
| Molecular Weight | 231.05 g/mol |
| IUPAC Name | 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C7H7BrN2O2/c8-5-2-9-6-1-4(7(11)12)3-10(5)6/h2,4H,1,3H2,(H,11,12) |
| Standard InChI Key | YJDRWZMYCKQQLM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN2C1=NC=C2Br)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of a bicyclic system merging pyrrole and imidazole rings, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. The fused ring system imparts rigidity, while the bromine and carboxyl groups introduce sites for electrophilic and nucleophilic reactivity, respectively. The IUPAC name, 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, reflects its substitution pattern and saturation state.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 231.05 g/mol | |
| SMILES | C1C(CN2C1=NC=C2Br)C(=O)O | |
| InChIKey | YJDRWZMYCKQQLM-UHFFFAOYSA-N |
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid typically involves multi-step routes starting from simpler heterocyclic precursors. A plausible pathway includes:
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Ring Formation: Cyclocondensation of γ-aminobutyric acid derivatives to construct the pyrroloimidazole core.
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Bromination: Electrophilic bromination using (NBS) to introduce the bromine atom.
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Oxidation: Conversion of a methyl or ester group to the carboxylic acid via potassium permanganate or hydrolysis.
Challenges include regioselectivity during bromination and avoiding over-oxidation of the carboxyl group. Purification often employs recrystallization or column chromatography to isolate the target compound.
Industrial-Scale Production
While large-scale manufacturing details are proprietary, batch processes in controlled environments (e.g., inert atmosphere, low temperatures) are standard to prevent decomposition. Yield optimization focuses on catalyst selection (e.g., palladium for cross-couplings) and solvent systems (e.g., tetrahydrofuran for solubility) .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 3-position undergoes facile substitution with nucleophiles such as amines, alkoxides, or thiols. For example, reaction with benzylamine in dimethylformamide (DMF) yields 3-(benzylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, a potential kinase inhibitor precursor .
Carboxylic Acid Derivatives
The carboxyl group participates in esterification, amidation, and salt formation. Treatment with thionyl chloride converts it to an acyl chloride, enabling coupling with alcohols or amines to generate esters or amides, respectively.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Bromine Substitution | Benzylamine/DMF | 3-Amino derivative |
| Esterification | Ethanol/ | Ethyl ester |
| Amidation | Thionyl chloride, NH3 | Carboxamide |
Cyclization and Ring Expansion
Under basic conditions, the compound can undergo intramolecular cyclization to form tricyclic structures, leveraging the carboxylate’s nucleophilicity and the bromide’s leaving group ability . Such transformations are valuable for accessing complex heterocycles in medicinal chemistry.
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